molecular formula C11H13NO2 B177842 N-(4-acetylphenyl)propanamide CAS No. 7470-51-1

N-(4-acetylphenyl)propanamide

Cat. No.: B177842
CAS No.: 7470-51-1
M. Wt: 191.23 g/mol
InChI Key: MZWPYWAEYRHZBJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)propanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-acetylphenyl)propanamide can be synthesized through the condensation of 4-acetylphenylamine with propanoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 4-(carboxyphenyl)propanamide.

    Reduction: 4-(1-hydroxyethyl)phenylpropanamide.

    Substitution: 4-nitro-N-(4-acetylphenyl)propanamide, 4-bromo-N-(4-acetylphenyl)propanamide.

Scientific Research Applications

Chemistry

N-(4-acetylphenyl)propanamide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for the development of new compounds. This includes its role in the synthesis of polymers and specialty chemicals that exhibit specific properties tailored for industrial applications .

Biology

In biological research, this compound has been explored as a probe to study enzyme-substrate interactions due to its amide functionality. The compound's ability to form hydrogen bonds with active sites of enzymes makes it a useful tool for investigating biochemical pathways and understanding the mechanisms of enzyme action .

Moreover, studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. For instance, certain derivatives have shown IC50_{50} values as low as 0.12 μM against leukemia cells, indicating potent cytotoxic activity .

Medicine

This compound and its derivatives are being investigated for their potential therapeutic properties, particularly in cancer treatment. The compound has demonstrated anti-inflammatory and anticancer activities by modulating specific biochemical pathways associated with tumor progression and inflammation .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials with defined properties. Its unique chemical structure allows for modifications that can result in materials with enhanced performance characteristics, such as improved thermal stability or specific mechanical properties .

Synthetic Routes

The synthesis of this compound typically involves the condensation of 4-acetylphenylamine with propanoic acid or its derivatives. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Techniques

For large-scale production, continuous flow reactors are employed to enhance control over reaction conditions, leading to higher yields and purities. Catalysts such as Lewis acids can also be utilized to improve reaction efficiency.

Case Study 1: Anticancer Activity Evaluation

A study investigated the antiproliferative effects of this compound derivatives on melanoma and prostate cancer cell lines. The results demonstrated that certain compounds exhibited selective growth inhibition, highlighting their potential as candidates for further development in cancer therapy .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and various enzymes revealed insights into its mechanism of action. The compound was shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)propanamide
  • N-(4-ethylphenyl)propanamide
  • N-(4-chlorophenyl)propanamide

Uniqueness

N-(4-acetylphenyl)propanamide is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo specific reactions such as oxidation and reduction, which are not possible with the methyl or ethyl analogs. Additionally, the acetyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Biological Activity

N-(4-acetylphenyl)propanamide, also known by its chemical identifier 7470-51-1, is an organic compound characterized by its molecular formula C11H13NO2. This compound belongs to the class of primary carboxylic acid amides and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The presence of the acetyl group in this compound influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol

The acetyl group attached to the phenyl ring plays a crucial role in its interaction with biological targets, potentially enhancing its pharmacological properties.

Target Interactions

The exact biological targets of this compound remain largely unexplored, but it is anticipated that compounds in this class interact with their targets through hydrogen bonding at active sites. This interaction may influence various biochemical pathways, including those related to inflammation and cancer progression.

Biochemical Pathways

The metabolism of this compound is expected to involve several biochemical reactions, such as:

  • Hydrolysis
  • Hydroxylation
  • N- and O-dealkylation
  • O-methylation

These pathways are crucial for understanding how the compound is processed in biological systems and how it exerts its effects.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit the growth of melanoma and prostate cancer cells, suggesting potential applications in cancer therapy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1B16-F1 (Melanoma)0.12
Compound 2A375 (Melanoma)2.2
Compound 3DU 145 (Prostate)5.0
Compound 4PC-3 (Prostate)15.1

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that this compound may modulate specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Antiproliferative Studies : A study conducted on various derivatives of this compound demonstrated significant growth inhibition across multiple cancer cell lines, with some compounds showing selectivity towards melanoma cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at a molecular level, highlighting potential binding sites and mechanisms of action .
  • Synthesis and Evaluation : Recent research focused on synthesizing new amide derivatives based on this compound has shown promising antimicrobial activity, suggesting that modifications to the core structure can enhance biological efficacy .

Properties

IUPAC Name

N-(4-acetylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWPYWAEYRHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323562
Record name N-(4-acetylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7470-51-1
Record name N-(4-Acetylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7470-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)propanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7470-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-acetylphenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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